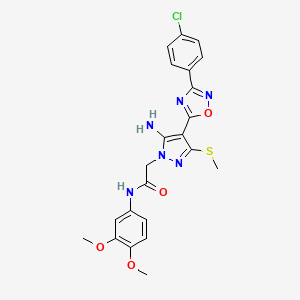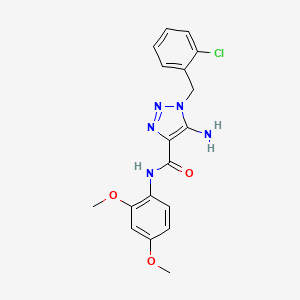
3-(3-Fluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-3-hydroxypropanoic acid, also known as 3-Fluorohydrocinnamic acid, is an organic compound . It is a monocarboxylic acid derivative and is part of the organic acids and derivatives class of compounds . The compound is white to cream or pale yellow in color and can exist in the form of crystals, powder, or crystalline powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H9FO2 . The InChI Key, a unique identifier for chemical substances, is UBLMRADOKLXLCD-UHFFFAOYSA-N . The SMILES string, a line notation for encoding molecular structures, is OC(=O)CCC1=CC(F)=CC=C1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.16 . It has a melting point range of 43-47°C and a boiling point of 125°C at 10mmHg . The compound is solid at room temperature .Scientific Research Applications
Bioproduction of Platform Chemicals
3-Hydroxypropanoic acid (3-HP) is recognized for its value as a platform chemical with extensive industrial applications, such as the precursor for acrylic acid production and its derivatives, contributing to the manufacturing of bioplastics. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, utilizing renewable resources efficiently. However, challenges remain in achieving the production scales required for industrial exploitation, highlighting the need for further research and optimization in microbial cell factories (Jers et al., 2019).
Chemo-enzymatic Synthesis of Chiral Compounds
The chemo-enzymatic synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid demonstrates its potential as a precursor for the synthesis of optically pure compounds like tomoxetine hydrochloride and fluoxetine hydrochloride, which are notable antidepressant drugs. The process involves chemical synthesis followed by enzymatic resolution, offering a practical approach to producing chiral β-hydroxy acids, pivotal for pharmaceutical applications (Zhao et al., 2014).
Advances in Eco-sustainable Chemical Production
The eco-sustainable production of 3-hydroxypropanoic acid reflects the potential of catalytic chemical methods in creating environmentally friendly processes for obtaining valuable chemical building blocks. This approach emphasizes the importance of developing large-scale processes that align with the principles of green chemistry, presenting a pathway towards sustainable industrial chemistry practices (Pina et al., 2011).
Fluorescence Probe Development
Fluorescein derivatives, including those related to 3-hydroxypropanoic acid, have been explored for their applications in developing functional fluorescence probes for biological research. These probes can detect specific biomolecules or reactive species within biological systems, offering tools for advanced biological and medical diagnostics (Tanaka et al., 2001).
Synthesis and Resolution of Chiral Esters
The synthesis and resolution of chiral esters derived from 3-hydroxy-2-methylene-3-phenylpropanoic acid highlight the importance of stereoselective processes in organic synthesis. These processes are crucial for the development of pharmaceuticals and other bioactive molecules, demonstrating the role of chiral chemistry in enhancing the efficacy and safety of therapeutic compounds (Drewes et al., 1992).
Safety and Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOAFGGHZKMXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)




![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)